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Compound of Interest

Compound Name:
4-Methyl-3-

nitrobenzenesulfonamide

Cat. No.: B104620 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear

Magnetic Resonance and Infrared Spectroscopy) and a detailed synthetic protocol for 4-
Methyl-3-nitrobenzenesulfonamide. This document is intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis. Due to the limited

availability of complete, published experimental spectra for this specific molecule, this guide

combines data from closely related analogs and established synthetic methodologies to

provide a reliable profile.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Methyl-3-
nitrobenzenesulfonamide. The data is inferred from published spectra of structurally similar

compounds, particularly N-substituted derivatives and precursors.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.1-8.3 d 1H Ar-H (H2)

The proton ortho

to the sulfonyl

group and meta

to the nitro

group.

~7.8-8.0 dd 1H Ar-H (H6)

The proton ortho

to both the

sulfonyl and nitro

groups.

~7.5-7.7 d 1H Ar-H (H5)

The proton meta

to the sulfonyl

group and ortho

to the methyl

group.

~7.0-7.5 br s 2H -SO₂NH₂

Broad singlet for

the sulfonamide

protons,

exchangeable

with D₂O.

~2.6 s 3H -CH₃

Singlet for the

methyl group

protons.

Note: Predicted chemical shifts are based on data for N-substituted 4-methyl-3-
nitrobenzenesulfonamides and general principles of NMR spectroscopy. The exact shifts may

vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment Notes

~148 C-NO₂
Carbon atom attached to the

nitro group.

~142 C-SO₂
Carbon atom attached to the

sulfonamide group.

~139 C-CH₃
Aromatic carbon attached to

the methyl group.

~133 Ar-CH (C6)

~128 Ar-CH (C5)

~124 Ar-CH (C2)

~20 -CH₃ Methyl carbon.

Note: Predicted chemical shifts are based on data for 4-methyl-3-nitrobenzenesulfonic acid and

related sulfonamides.[1]

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350, ~3250 Strong, Sharp
N-H stretching (asymmetric

and symmetric)

~3100 Medium Aromatic C-H stretching

~1530 Strong Asymmetric NO₂ stretching

~1350 Strong Symmetric NO₂ stretching

~1330 Strong Asymmetric SO₂ stretching

~1160 Strong Symmetric SO₂ stretching

~900 Medium S-N stretching

Note: Predicted absorption bands are based on data for N-substituted 4-methyl-3-
nitrobenzenesulfonamides and general IR correlation tables.[2]
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Experimental Protocols
Synthesis of 4-Methyl-3-nitrobenzenesulfonamide
This protocol is adapted from a standard procedure for the synthesis of sulfonamides from

sulfonyl chlorides and ammonia.[3]

Materials:

4-Methyl-3-nitrobenzenesulfonyl chloride

Aqueous ammonia (28-30%)

Ethyl acetate

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate

Ice bath

Stir plate and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrobenzenesulfonyl

chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone at room

temperature.

Cool the solution in an ice bath.

Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to

the stirred solution. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, transfer the mixture to a separatory funnel.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to yield the crude product.

The crude 4-Methyl-3-nitrobenzenesulfonamide can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of purified 4-Methyl-3-nitrobenzenesulfonamide in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR

tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number

of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A

proton-decoupled pulse sequence should be used. A wider spectral width (e.g., 0-160 ppm)

is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may

be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing
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the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used with the neat solid sample.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a range of 4000 to 400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for ATR) or a pure KBr pellet.

Visualizations
Chemical Structure
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Caption: Chemical structure of 4-Methyl-3-nitrobenzenesulfonamide.

Experimental Workflow
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Caption: Workflow for the synthesis and characterization of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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